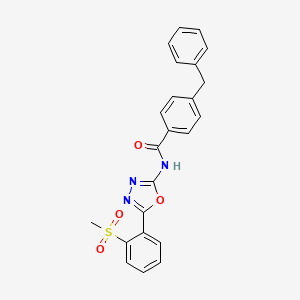

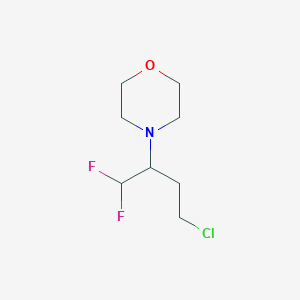

![molecular formula C16H14N4O2 B2425511 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 2320888-59-1](/img/structure/B2425511.png)

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the bipyridine and isoxazole moieties. Bipyridine is often planar, with the two nitrogen atoms in a trans position . The isoxazole ring is a heterocycle, and its orientation would likely depend on the specifics of the molecule’s synthesis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions . Isoxazole rings can participate in reactions such as electrophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. For example, bipyridine compounds often have high melting points and are soluble in organic solvents . Isoxazole rings can contribute to the polarity and reactivity of the molecule .科学研究应用

Kinase Inhibition for Cancer Therapy

Compounds with structures incorporating elements similar to N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide have been identified as potent inhibitors of specific kinases with applications in treating cancers. For instance, Lombardo et al. (2004) discovered a series of carboxamides as potent Src/Abl kinase inhibitors, demonstrating significant antitumor activity in preclinical assays, highlighting the potential of such compounds in oncology (Lombardo et al., 2004).

Antifibrotic and Anti-metastatic Effects

Isoxazole and carboxamide derivatives have shown promise as novel inhibitors with applications in suppressing fibrosis and exerting anti-metastatic effects. A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, showing potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antipsychotic Agents Development

Research into heterocyclic carboxamides has explored their potential as antipsychotic agents. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of known compounds for their binding to dopamine and serotonin receptors, indicating the role of these compounds in developing new antipsychotic medications (Norman et al., 1996).

Drug Delivery and Imaging

Carboxamide derivatives have been utilized in the synthesis of potential PET agents for imaging specific enzymes in neuroinflammation contexts. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates the application of these compounds in radiolabeling and imaging, contributing to diagnostics and research in neurology and oncology (Wang et al., 2018).

安全和危害

未来方向

The future directions for research on this compound could include exploring its potential uses in various fields. For example, bipyridine compounds have been used in areas such as materials science and medicinal chemistry . Isoxazole rings are found in many biologically active compounds, suggesting potential applications in drug discovery .

属性

IUPAC Name |

5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJPCDQJRQZJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,4'-bipyridine]-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

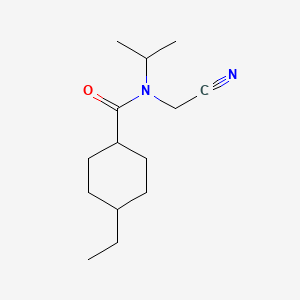

![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)

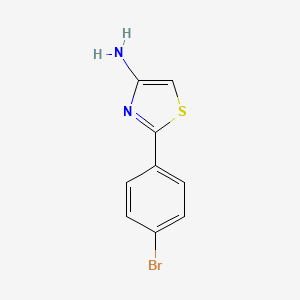

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

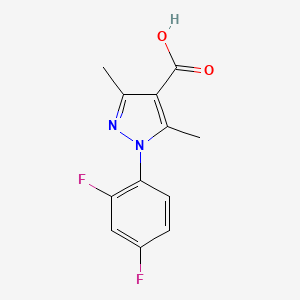

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)